

# comparative efficacy of anti-TNF agents in Crohn's disease

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## A Comparative Guide to Anti-TNF Agents in Crohn's Disease

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of anti-tumor necrosis factor (anti-TNF) agents in the treatment of Crohn's disease. The information is compiled from meta-analyses and key clinical trials to support research and development in this therapeutic area.

### Comparative Efficacy of Anti-TNF Agents

Anti-TNF agents, including infliximab, adalimumab, and certolizumab pegol, are established as effective therapies for inducing and maintaining clinical remission and response in patients with Crohn's disease.<sup>[1]</sup> While direct head-to-head trials are limited, network meta-analyses and retrospective studies provide valuable insights into their comparative efficacy.

Overall, all approved anti-TNF agents demonstrate superiority to placebo for induction and maintenance of remission and response.<sup>[2]</sup> A network meta-analysis found no significant clinical superiority among the different anti-TNF agents, though some trends were observed.<sup>[1]</sup> <sup>[2]</sup> For instance, adalimumab showed superiority to certolizumab pegol for the induction of remission in subcutaneous therapies.<sup>[1]</sup> Retrospective studies have suggested similar clinical outcomes between infliximab and adalimumab in terms of avoiding corticosteroids, surgery, and hospitalization.<sup>[2]</sup>

Below is a summary of quantitative data from pivotal clinical trials on the efficacy of various anti-TNF agents in adult patients with moderate to severe Crohn's disease.

Agent	Trial	Induction of Clinical Remission	Maintenance of Clinical Remission	Endoscopic Response/Mucosal Healing
Infliximab	ACCENT I	58% of patients responded to a single infusion at week 2.[3]	At week 30, 39% (5 mg/kg) and 45% (10 mg/kg) of initial responders were in remission.[3]	In a substudy of ACCENT I, 44% of patients on maintenance therapy achieved mucosal healing at 54 weeks.[4]
Adalimumab	CLASSIC I	At week 4, remission rates were 24% (80/40 mg) and 36% (160/80 mg).[5]	In CLASSIC II, of patients in remission after induction, a significant portion maintained remission at 56 weeks with continued treatment.[6]	In the EXTEND trial, 27% of patients on adalimumab achieved mucosal healing at week 12, and 24% at week 52. [1]
Certolizumab Pegol	PRECiSE 1 & 2	In PRECiSE 1, response rates at week 6 were 35%.[7] In PRECiSE 2, of the initial responders, 48% were in remission at week 26 with maintenance therapy.[8]	In PRECiSE 2, 63% of initial responders maintained a clinical response at 26 weeks.	Data on mucosal healing from the initial pivotal trials is less emphasized compared to clinical remission and response.
Infliximab + Azathioprine	SONIC	56.8% steroid-free remission at	Not a primary endpoint.	43.9% mucosal healing at week

week 26.[9]

26.[10]

## Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for interpreting the efficacy data. Below are summaries of the experimental designs for these trials.

### ACCENT I (Infliximab)

- Objective: To assess the efficacy of maintenance infliximab therapy in patients with active Crohn's disease who responded to a single infusion.
- Design: A randomized, double-blind, placebo-controlled trial.[3]
- Patient Population: 573 patients with a Crohn's Disease Activity Index (CDAI) score of at least 220.[3]
- Procedure: All patients received a single 5 mg/kg intravenous infusion of infliximab at week 0. At week 2, patients who responded (a decrease in CDAI score of at least 70 points and a 25% reduction from baseline) were randomized to one of three groups: placebo, 5 mg/kg infliximab, or 10 mg/kg infliximab, administered at weeks 2 and 6, and then every 8 weeks until week 46.[3][11]
- Primary Endpoints: The proportion of patients in remission (CDAI <150) at week 30 and the time to loss of response up to week 54.[3]

### CLASSIC I & II (Adalimumab)

- Objective: To evaluate the efficacy of adalimumab for induction (CLASSIC I) and maintenance (CLASSIC II) of remission in patients with moderate to severe Crohn's disease naive to anti-TNF therapy.[5][6]
- Design: Randomized, double-blind, placebo-controlled trials.[5][6]
- Patient Population: 299 anti-TNF naive patients with moderate to severe Crohn's disease.[5]

- Procedure (CLASSIC I): Patients were randomized to receive subcutaneous injections of adalimumab at different dosing regimens (40 mg/20 mg, 80 mg/40 mg, or 160 mg/80 mg) or placebo at weeks 0 and 2.[5]
- Procedure (CLASSIC II): Patients who completed CLASSIC I could enroll. Those in remission at the start of CLASSIC II were re-randomized to receive adalimumab 40 mg every other week, 40 mg weekly, or placebo for 56 weeks.[6]
- Primary Endpoint (CLASSIC I): The rate of remission (CDAI <150) at week 4.[5]

## PRECiSE 1 & 2 (Certolizumab Pegol)

- Objective: To evaluate the efficacy of certolizumab pegol for inducing a clinical response (PRECiSE 1) and for maintaining that response (PRECiSE 2) in patients with moderate to severe Crohn's disease.[7][12]
- Design: Multicenter, randomized, double-blind, placebo-controlled trials.[7][12]
- Patient Population: Patients with a CDAI score between 220 and 450.[7]
- Procedure (PRECiSE 1): Patients received subcutaneous injections of certolizumab pegol 400 mg or placebo at weeks 0, 2, and 4, and then every 4 weeks.[7]
- Procedure (PRECiSE 2): Patients who demonstrated a clinical response to open-label certolizumab pegol induction were then randomized to receive either certolizumab pegol 400 mg or placebo every 4 weeks for maintenance.[12]
- Primary Endpoints: Induction of a clinical response at week 6 (PRECiSE 1) and maintenance of clinical response at week 26 (PRECiSE 2).[7][12]

## SONIC (Infliximab and Azathioprine)

- Objective: To determine the most appropriate treatment for Crohn's disease patients who have not responded well to 5-ASA drugs and/or require frequent corticosteroids.[13]
- Design: A randomized, double-blind clinical trial.[14]

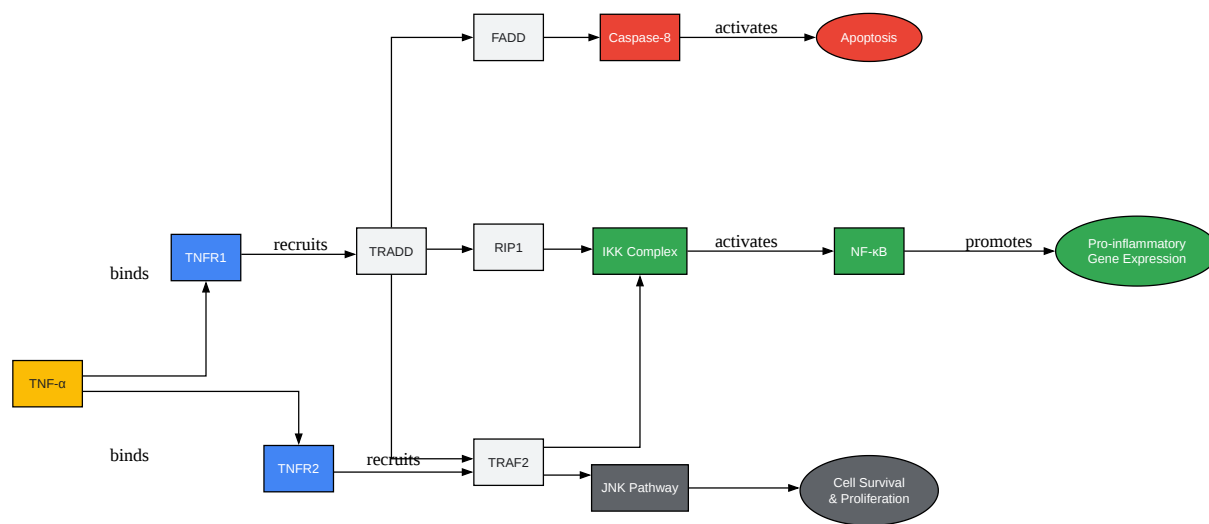
- Patient Population: Approximately 500 patients with moderate to severe Crohn's disease who were naive to immunomodulators and biologic therapy.[9][13]
- Procedure: Patients were randomly assigned to one of three treatment groups: infliximab plus placebo, azathioprine plus placebo, or a combination of infliximab and azathioprine for up to 34 weeks.[13]
- Primary Endpoint: Corticosteroid-free remission at week 26.[9]

## EXTEND (Adalimumab Mucosal Healing)

- Objective: To evaluate adalimumab for the induction and maintenance of mucosal healing in patients with moderate to severe ileocolonic Crohn's disease.[1][15]
- Design: A randomized, double-blind, placebo-controlled trial.[1]
- Patient Population: 135 adults with moderate to severe ileocolonic Crohn's disease with mucosal ulceration.[1]
- Procedure: All patients received open-label induction therapy with adalimumab (160 mg at week 0 and 80 mg at week 2). At week 4, patients were randomized to receive 40 mg of adalimumab or placebo every other week through week 52. Mucosal healing was assessed by ileocolonoscopy at weeks 12 and 52.[1]
- Primary Endpoint: Mucosal healing at week 12.[1]

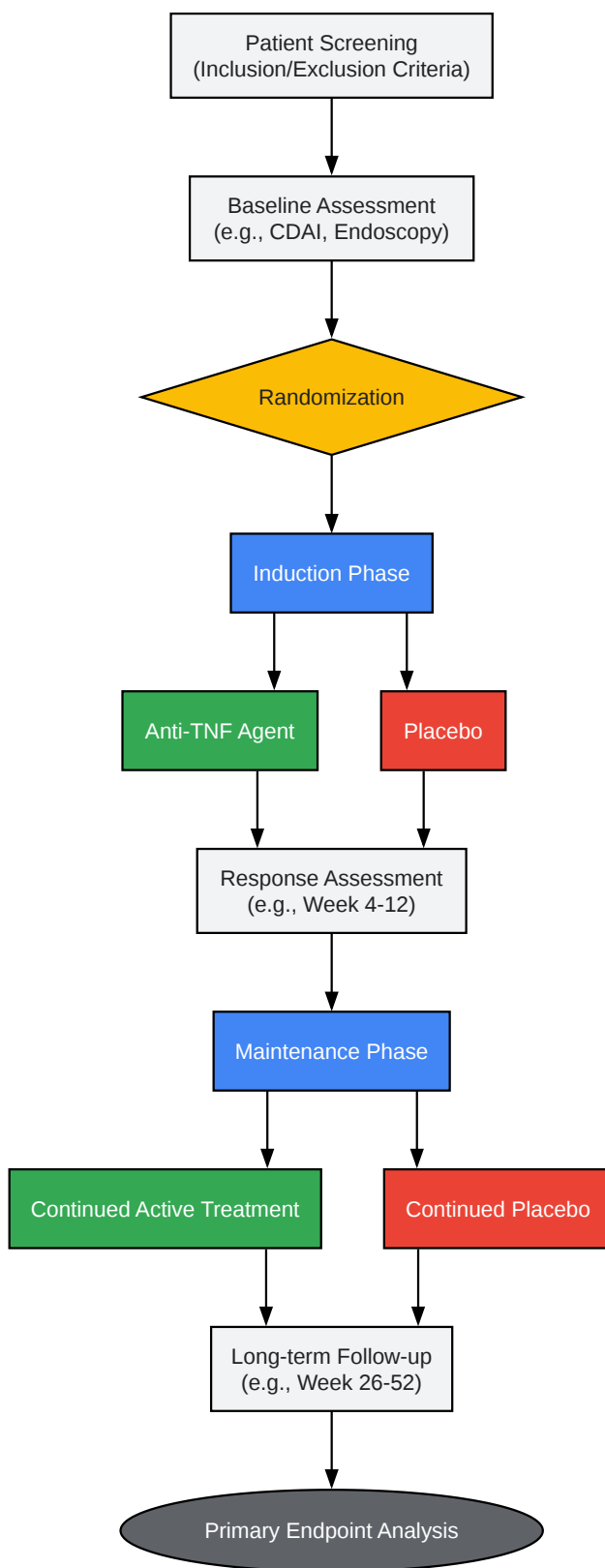
## Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental processes is essential for a comprehensive understanding.



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Caption: TNF-α Signaling Pathway in Crohn's Disease.



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Caption: Typical Experimental Workflow for a Crohn's Disease Clinical Trial.



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